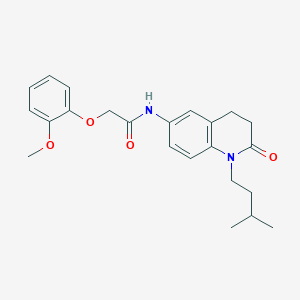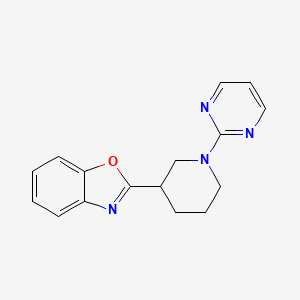![molecular formula C19H25FN2O4 B2495197 N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-fluorophenethyl)oxalamide CAS No. 900006-65-7](/img/structure/B2495197.png)
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-fluorophenethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-fluorophenethyl)oxalamide often involves multi-step processes including cyclocondensation and aminocarbonylation reactions. For instance, a microwave-assisted cyclocondensation method has been applied for the synthesis of N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide compounds, demonstrating the potential for efficient synthesis strategies in this chemical class (Göktaş et al., 2012). Furthermore, the synthesis of vic-dioxime derivatives highlights the versatility in modifying the dioxaspirodecan structure to achieve various functional outcomes (Canpolat & Kaya, 2004).
Molecular Structure Analysis
The molecular structure of related dioxaspirodecan compounds has been elucidated through various analytical techniques, including X-ray diffraction, which reveals detailed insights into the arrangement of atoms within the molecule. These structures often feature a combination of planar and three-dimensional conformations contributing to their unique chemical behavior (Wang et al., 2011).
Chemical Reactions and Properties
The chemical reactivity of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-fluorophenethyl)oxalamide derivatives encompasses a range of reactions, including aminocarbonylation, which is pivotal for the introduction of amide functionalities into the dioxaspirodecan framework. This type of reaction expands the utility of these compounds in synthetic organic chemistry and drug development (Farkas, Petz, & Kollár, 2015).
科学的研究の応用
Neural and Cardiovascular Research
- A novel one-pot synthetic approach was developed for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides, showcasing a useful formula for synthesizing anthranilic acid derivatives and oxalamides. This method is high yielding and operationally simple, providing a new avenue for creating compounds with potential biological activities (Mamedov et al., 2016).
Anticancer and Antiviral Applications
- A series of 1-thia-4-azaspiro[4.5]decan-3-ones were synthesized and evaluated for their activity against human coronavirus and influenza virus, identifying several compounds that inhibit human coronavirus 229E replication. This highlights the potential of such structures in antiviral drug development (Apaydın et al., 2019).
Biochemical Modulation and Drug Development
- Research into the biochemical modulation of 5-fluorouracil (5-FU) by compounds such as S-1, which is composed of tegafur, gimestat, and otastat potassium, demonstrates the importance of novel oral anticancer drugs in improving tumor-selective toxicity. This study sheds light on the potential of using biochemical modulators to enhance the efficacy of anticancer therapies (Sakata et al., 1998).
Ligand and Receptor Research
- Vic-dioxime ligands containing the 1,3-dioxolane ring were synthesized, and their metal complexes with Co(II), Ni(II), Cu(II), and Zn(II) were studied. This research contributes to our understanding of the coordination chemistry of such ligands and their potential applications in materials science and catalysis (Canpolat & Kaya, 2004).
Safety And Hazards
特性
IUPAC Name |
N'-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-N-[2-(4-fluorophenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25FN2O4/c20-15-6-4-14(5-7-15)8-11-21-17(23)18(24)22-12-16-13-25-19(26-16)9-2-1-3-10-19/h4-7,16H,1-3,8-13H2,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UELILVPCFVCWEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)CNC(=O)C(=O)NCCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-fluorophenethyl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)isobutyramide](/img/structure/B2495114.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylamino)acetamide](/img/structure/B2495115.png)
![3-Methoxy-4-[(4-methylbenzyl)oxy]benzoic acid](/img/structure/B2495117.png)
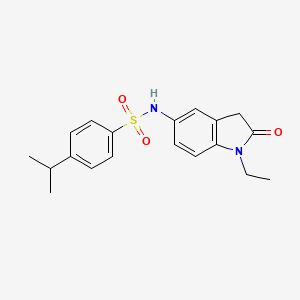
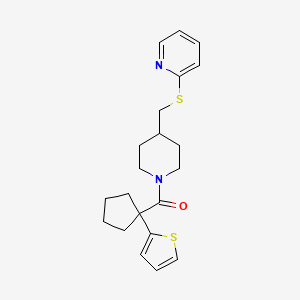
![2-{[(Dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}pyridine-3-carboxylic acid](/img/structure/B2495121.png)
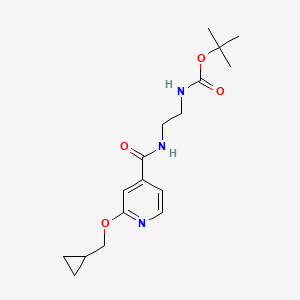
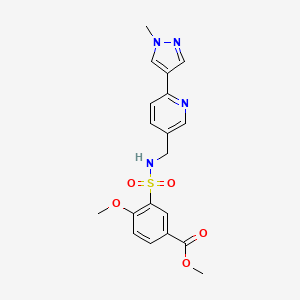
![[2-(2-Fluoroethyl)-5-iodopyrazol-3-yl]methanol](/img/structure/B2495124.png)
